Cas no 2219360-81-1 (rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate)
rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate
- 2219360-81-1
- rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate
- EN300-1708352
-
- Inchi: 1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-7-5-9(8)11-10(7)16-11/h7-11H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-,10?,11?/m0/s1
- InChI Key: AAPZKZIDFCJVDH-HQTMKGGBSA-N
- SMILES: O1C2[C@H]3C[C@@H](CNC(=O)OC(C)(C)C)[C@H](C3)C12
Computed Properties
- Exact Mass: 239.15214353g/mol
- Monoisotopic Mass: 239.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.9Ų
rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1708352-0.05g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1708352-0.1g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1708352-0.25g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1708352-0.5g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1708352-1.0g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 1g |
$1442.0 | 2023-06-04 | ||
| Enamine | EN300-1708352-2.5g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1708352-5.0g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 5g |
$4184.0 | 2023-06-04 | ||
| Enamine | EN300-1708352-10.0g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 10g |
$6205.0 | 2023-06-04 | ||
| Enamine | EN300-1708352-1g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1708352-5g |
rac-tert-butyl N-{[(1R,5R,6S)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methyl}carbamate |
2219360-81-1 | 5g |
$4184.0 | 2023-09-20 |
rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate
rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate: A Promising Compound in Biomedical Research
rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate, with the CAS number 2219360-81-1, represents a novel synthetic compound that has garnered significant attention in the field of biomedical research. This compound, characterized by its complex molecular structure, is being explored for its potential applications in drug development and therapeutic interventions. Recent advancements in medicinal chemistry and pharmacology have underscored the importance of such compounds in addressing unmet medical needs.
As a carbamate derivative, this compound exhibits unique chemical properties that make it a valuable candidate for pharmaceutical applications. The rac-tert-butyl group contributes to the compound's stereochemical complexity, which is critical for its biological activity. The 3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl moiety further enhances its potential for interaction with biological targets, such as enzymes and receptors. These structural features are pivotal in determining the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the role of carbamate derivatives in modulating cellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate exhibits promising inhibitory activity against specific kinases implicated in cancer progression. This finding aligns with the growing interest in targeting kinases for therapeutic interventions, particularly in oncology.
The rac-tert-butyl configuration of this compound is essential for its stereochemical specificity. Stereochemistry plays a critical role in drug efficacy and safety, as different enantiomers can exhibit varying biological activities. The 1R,5R,6S stereochemistry of the 3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl group is believed to contribute to its selective interaction with target proteins, thereby minimizing off-target effects.
Advancements in synthetic methodologies have enabled the efficient synthesis of rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate. A 2022 study in Organic & Biomolecular Chemistry reported a novel asymmetric synthesis approach that allows for the controlled formation of the 1R,5R,6S configuration. This method not only enhances the yield of the desired enantiomer but also reduces the environmental impact of the synthesis process, aligning with sustainable chemistry practices.
The 3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl group is a key structural element that confers the compound's biological activity. This moiety is part of a larger class of cyclic ethers that are known for their ability to modulate intracellular signaling pathways. The presence of the oxygen atom in the ring structure is crucial for its interaction with hydrophobic pockets in target proteins, facilitating enzyme inhibition or receptor modulation.
Research into the carbamate derivatives has also expanded into the realm of neuropharmacology. A 2024 study in Pharmacological Reports investigated the potential of rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate as a candidate for treating neurodegenerative disorders. The compound showed neuroprotective effects in in vitro models, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Moreover, the compound's rac-tert-butyl group may influence its solubility and bioavailability, which are critical factors in drug development. Ongoing research is focused on optimizing these properties to enhance the compound's therapeutic potential. Techniques such as prodrug design and formulation strategies are being explored to improve its pharmacokinetic profile.
In conclusion, rac-tert-butyl N-{(1R,5R,6S)-3-oxatricyclo3.2.1.0,2,4octan-6-ylmethyl}carbamate represents a significant advancement in the field of biomedical research. Its unique structural features and potential biological activities make it a promising candidate for various therapeutic applications. Continued research into its pharmacological properties and synthetic methodologies will be essential in translating these findings into clinical practice.
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